molecular formula C25H21N5O2S B2783097 3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1029738-09-7

3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

カタログ番号: B2783097
CAS番号: 1029738-09-7
分子量: 455.54
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure, a 3-methylphenyl substituent at position 3, and a 4-(methylthio)benzyl carboxamide group at position 6. The triazoloquinazoline scaffold is known for its bioactivity in medicinal and agrochemical research, particularly as kinase inhibitors or antimicrobial agents . Current synthetic routes for such derivatives often involve cyclocondensation of cyanocarbonimidate intermediates with amines or hydrazines, as outlined in early heterocyclic chemistry studies .

特性

CAS番号

1029738-09-7

分子式

C25H21N5O2S

分子量

455.54

IUPAC名

3-(3-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2S/c1-15-4-3-5-17(12-15)22-23-27-25(32)20-11-8-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-9-19(33-2)10-7-16/h3-13,29H,14H2,1-2H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic derivative belonging to the class of triazoloquinazolines. Its unique structure suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H21N5O2S
  • Molecular Weight : 455.54 g/mol
  • CAS Number : 1029738-09-7

The compound's structure features a quinazoline core with triazole and carboxamide functionalities, which are known to influence biological activity.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on pyrazolo[1,5-a]quinazolines have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

Table 1: Inhibitory Concentration (IC50) Values for Related Compounds

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the target compound may similarly modulate inflammatory pathways through inhibition of key enzymes involved in the inflammatory response .

Anticancer Activity

The anticancer potential of triazoloquinazolines has been explored in various studies. The compound's ability to induce apoptosis in cancer cells was evaluated against cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Case Study: Anticancer Activity Evaluation
A study conducted on a related quinazoline derivative demonstrated significant cytotoxic effects against A549 and HeLa cells with an IC50 value of approximately 15 µM, indicating strong potential for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of MAPK Pathways : Similar compounds have been shown to interact with mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival.
  • Modulation of NF-kB Pathway : Inhibition of NF-kB/AP-1 reporter activity has been observed in related compounds, suggesting that the target compound may similarly affect inflammatory signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of triazoloquinazolines:

  • The presence of electron-donating groups enhances activity.
  • Modifications at the triazole or quinazoline rings can lead to improved potency against specific biological targets.

科学的研究の応用

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular pathways essential for tumor survival. Specific cell lines tested include MCF-7 (breast cancer) and HCT116 (colon cancer), where it demonstrated IC50 values indicating potent activity against these cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds within the triazoloquinazoline class. Below are summarized findings from recent research:

StudyFindings
Bouabdallah et al. (2022)Reported significant cytotoxic potential against Hep-2 and P815 cell lines with derivatives showing IC50 values as low as 3.25 mg/mL.
Li et al. (2022)Identified a derivative with significant anticancer efficacy against HCT116 (IC50 = 0.39 μM) and MCF-7 (IC50 = 0.46 μM).
Zheng et al. (2023)Developed compounds linked to benzimidazole derivatives that exhibited inhibition of Aurora A/B kinases with promising anticancer activity across multiple cell lines.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

The closest structural analogue is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (). Key differences include:

  • Substituent Variation : The 3-chlorobenzyl group in the analogue replaces the 3-methylphenyl group in the target compound, which may alter electronic properties and binding affinity.
  • Carboxamide Branching : The diisobutyl substituents in the analogue introduce steric bulk, contrasting with the simpler methylthio-benzyl group in the target compound.

Table 1: Structural and Functional Comparison

Feature Target Compound Analogue ()
Core Structure [1,2,3]Triazolo[1,5-a]quinazoline [1,2,4]Triazolo[4,3-a]quinazoline
Position 3 Substituent 3-Methylphenyl 3-Chlorobenzyl
Carboxamide Group N-[4-(Methylthio)benzyl] N,4-Diisobutyl
Oxidation State 5-Oxo 1,5-Dioxo
Potential Bioactivity Kinase inhibition (predicted) Anticancer (hypothesized)
Activity Comparison with Triazolopyrimidine Derivatives

highlights 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones , which share a triazole-fused heterocycle but differ in the pyrimidine core. These compounds exhibit herbicidal and fungicidal activity, with chiral centers enhancing efficacy . In contrast, the target compound’s quinazoline core may favor interactions with mammalian enzymes over plant targets.

Research Findings and Gaps

  • Chirality Effects : demonstrates that chiral centers in triazolopyrimidines boost bioactivity, implying that stereochemical modifications of the target compound could optimize efficacy .

Q & A

Q. Table 1. Key Reaction Conditions for Synthetic Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFEnhances coupling efficiency
Catalyst10 mol% DMAPReduces side reactions
Temperature80°C (reflux)Accelerates condensation
PurificationSilica gel (70–230 mesh)Achieves >95% purity

Q. Table 2. Critical Substituents for SAR Studies

Substituent PositionFunctional GroupBiological Impact (Example)Reference
3-MethylphenylHydrophobic moietyEnhances membrane permeability
4-Methylthio benzylElectron-rich groupModulates target binding affinity
CarboxamideHydrogen-bond donorStabilizes enzyme interactions

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。